molecular formula C14H14ClNO2 B1347879 Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate CAS No. 338954-49-7

Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate

Cat. No.: B1347879
CAS No.: 338954-49-7
M. Wt: 263.72 g/mol
InChI Key: VTIBBHSQWPMQAQ-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate is a unique chemical compound with the empirical formula C14H14ClNO2 . It has a molecular weight of 263.72 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C14H14ClNO2 . This indicates that the molecule is composed of 14 carbon atoms, 14 hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 263.72 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate and its derivatives are synthesized through various chemical reactions, highlighting their potential in the field of organic chemistry and material science:

  • A study described the synthesis of Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate catalyzed by aluminum metal under microwave assistance, showcasing an efficient method for producing quinoline derivatives with a high yield of 94.2% (Song Bao-an, 2012).
  • Another research focused on the myorelaxant activity of hexahydroquinoline derivatives, indicating the versatility of quinoline carboxylates in medicinal chemistry (M. Gündüz et al., 2008).
  • The reaction of ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate with p-toluenesulfonylhydrazide was explored, providing insights into the chemical behavior and potential applications of these compounds in synthesizing complex molecules (I. Ukrainets et al., 2009).

Potential Applications

Research on this compound derivatives also extends to their potential applications in various domains:

  • Quinoline-3-carboxylates were identified as potential antibacterial agents, demonstrating the role of quinoline derivatives in developing new antimicrobial compounds (V. Krishnakumar et al., 2012).
  • A study on the ultrasound-promoted synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives showcased their moderate antibacterial activity, suggesting their relevance in pharmaceutical research (G. L. Balaji et al., 2013).
  • Another research demonstrated the efficient synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate, highlighting the compound's role as a versatile building block in organic synthesis (Yang Li et al., 2020).

Safety and Hazards

Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate is classified as a non-combustible solid . It has a WGK classification of 3 . The compound does not have a flash point . The safety information provided by Ambeed, Inc. includes hazard statements H302, H315, H319, and H335, and precautionary statements P261, P305+P351+P338 .

Properties

IUPAC Name

ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-4-18-14(17)10-7-16-11-6-8(2)5-9(3)12(11)13(10)15/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIBBHSQWPMQAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C(C=C2N=C1)C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363157
Record name ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338954-49-7
Record name ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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